4-(3-Bromobenzyl)oxazolidine-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzyl)oxazolidine-2,5-dione typically involves the reaction of 3-bromobenzylamine with oxazolidine-2,5-dione under specific conditions. One common method includes the use of a metal-free domino annulation/Mannich reaction . This reaction involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(3-Bromobenzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise in medicinal chemistry for their potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways . The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorobenzyl)oxazolidine-2,5-dione
- 4-(3-Methylbenzyl)oxazolidine-2,5-dione
- 4-(3-Fluorobenzyl)oxazolidine-2,5-dione
Uniqueness
4-(3-Bromobenzyl)oxazolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity . This makes it distinct from its analogs with different substituents, such as chlorine, methyl, or fluorine .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14) |
InChI Key |
ARBGGKXPWWGPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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